molecular formula C22H19NO4S B2809508 N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide CAS No. 674803-00-0

N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide

Cat. No. B2809508
CAS RN: 674803-00-0
M. Wt: 393.46
InChI Key: OOGPJNFWTQANGR-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide, also known as BMS-345541, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of the IκB kinase (IKK) complex, which plays a critical role in the regulation of the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is involved in the regulation of a wide range of cellular processes, including inflammation, immune response, cell survival, and proliferation. Therefore, the inhibition of this pathway has been proposed as a potential therapeutic strategy for the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.

Scientific Research Applications

Synthesis and Pharmacological Properties

Compounds related to benzamide derivatives have been explored for their pharmacological properties, such as acting as selective serotonin 4 (5-HT4) receptor agonists. For instance, benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives have shown potential in accelerating gastric emptying and increasing the frequency of defecation, indicating their utility as prokinetic agents with potential applications in gastrointestinal motility disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Material Science and Membrane Technology

In the field of materials science, novel sulfonated thin-film composite nanofiltration membranes were developed for dye treatment, where sulfonated aromatic diamine monomers improved water flux by enhancing surface hydrophilicity without compromising dye rejection. This research underlines the significance of incorporating sulfonic acid groups into the membrane materials for efficient separation processes, demonstrating the relevance of such chemical functionalities in environmental applications (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Anticancer and Antimicrobial Activity

Benzamide derivatives have also been synthesized and evaluated for their anticancer and antimicrobial activities. For example, pyrazolone-enamines derived from 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one showed strong inhibitory effects on the proliferation of human liver cancer HepG2 cells. These compounds inhibited the activity of the human cancer cellular 20S proteasome, suggesting their potential as anticancer agents (Yan, Xu, Wu, Zhang, Zhang, Fan, & Bi, 2015).

Novel Synthesis Approaches

Research into the synthesis and stereochemistry of benzamidines and acetamidines highlights innovative approaches to creating N-substituted aroyl and acyl amidines. This work not only expands the chemical toolkit available for the synthesis of complex organic molecules but also provides insights into the molecular structures and stereochemical arrangements of these compounds, potentially informing the design of new drugs and materials (Oberlander & Tebby, 2000).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-15-8-13-20(19(14-15)21(24)16-6-4-3-5-7-16)23-22(25)17-9-11-18(12-10-17)28(2,26)27/h3-14H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGPJNFWTQANGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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